![molecular formula C16H12F4N2O2S B2496520 N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1286711-08-7](/img/structure/B2496520.png)
N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of compounds related to N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide often involves multi-step chemical processes that include condensation, cyclization, and fluorination reactions. For example, the synthesis of similar fluorinated compounds entails the condensation of specific amines with carboxylic acids or their derivatives, followed by cyclization to form the azetidine ring, and fluorination to introduce fluorine atoms into the molecule (Palanki et al., 2000); (Liu et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has been determined using crystallography techniques. These analyses reveal detailed information about the arrangement of atoms within the molecule, including bond lengths, angles, and the overall geometry of the compound. This information is crucial for understanding the compound's reactivity and interaction with biological targets (Liu et al., 2016).
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing fluorinated organic compounds, including derivatives similar to N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, due to their significance in medicinal chemistry. For instance, the study on the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues demonstrates innovative approaches to incorporating trifluoromethyl groups into complex organic molecules. These methodologies are crucial for creating new molecules with potential therapeutic applications, highlighting the compound's role as a precursor in synthesizing biologically active molecules with enhanced physicochemical properties (Sukach et al., 2015).
Potential Pharmacological Applications
The compound's structural features, notably the presence of fluorine atoms and the azetidine ring, make it a candidate for developing novel pharmacological agents. For example, the creation of fluorinated analogues of WAY 100635, a known 5-HT1A antagonist, involved synthesizing fluorine-18 labeled derivatives to explore their biological properties and potential as imaging agents. This research highlights the compound's relevance in designing new drugs and diagnostic tools, with fluorine atoms enhancing bioavailability and metabolic stability (Lang et al., 1999).
Antibacterial Activity
Compounds with similar structural motifs have been investigated for their antibacterial properties. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group demonstrated potent activity against both Gram-positive and Gram-negative bacteria. This research suggests that the structural characteristics of N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide could be leveraged to design new antibacterial agents with enhanced efficacy and selectivity (Kuramoto et al., 2003).
properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4N2O2S/c17-12-4-3-10(6-11(12)16(18,19)20)21-14(23)9-7-22(8-9)15(24)13-2-1-5-25-13/h1-6,9H,7-8H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAGMUIQHICBSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
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